2-Amino-3-pentanone
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Overview
Description
2-Aminopentan-3-one is an organic compound with the molecular formula C5H11NO. It is a ketone with an amino group attached to the third carbon atom in the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with ammonia or an amine under specific conditions. Another method includes the reductive amination of 3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of 2-aminopentan-3-one often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Aminopentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminopentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-aminopentan-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pentanone: A closely related compound with similar chemical properties.
3-Aminopentan-2-one: Another isomer with the amino group on the second carbon atom.
2-Aminobutan-3-one: A shorter chain analog with similar reactivity.
Uniqueness
2-Aminopentan-3-one is unique due to its specific structural arrangement, which allows for distinct reactivity and interactions compared to its analogs. Its position of the amino and ketone groups provides unique opportunities for chemical modifications and applications .
Properties
CAS No. |
343925-95-1 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-aminopentan-3-one |
InChI |
InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3 |
InChI Key |
QFQPULHETHXBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)N |
Origin of Product |
United States |
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